molecular formula C14H12O4Se B14501331 Dimethyl 4-phenylselenophene-2,3-dicarboxylate CAS No. 64254-45-1

Dimethyl 4-phenylselenophene-2,3-dicarboxylate

Cat. No.: B14501331
CAS No.: 64254-45-1
M. Wt: 323.21 g/mol
InChI Key: FPGKCJSXQACZKH-UHFFFAOYSA-N
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Description

Dimethyl 4-phenylselenophene-2,3-dicarboxylate is an organic compound belonging to the class of selenophenes, which are heterocyclic compounds containing selenium This compound is characterized by the presence of two ester groups and a phenyl group attached to the selenophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-phenylselenophene-2,3-dicarboxylate typically involves the reaction of 4-phenylselenophene-2,3-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated purification systems are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-phenylselenophene-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 4-phenylselenophene-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of dimethyl 4-phenylselenophene-2,3-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical processes. The presence of selenium in the molecule contributes to its unique reactivity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4-phenylthiophene-2,3-dicarboxylate: Similar structure but contains sulfur instead of selenium.

    Dimethyl 4-phenylfuran-2,3-dicarboxylate: Contains oxygen instead of selenium.

    Dimethyl 4-phenylpyrrole-2,3-dicarboxylate: Contains nitrogen instead of selenium.

Uniqueness

Dimethyl 4-phenylselenophene-2,3-dicarboxylate is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs.

Properties

CAS No.

64254-45-1

Molecular Formula

C14H12O4Se

Molecular Weight

323.21 g/mol

IUPAC Name

dimethyl 4-phenylselenophene-2,3-dicarboxylate

InChI

InChI=1S/C14H12O4Se/c1-17-13(15)11-10(9-6-4-3-5-7-9)8-19-12(11)14(16)18-2/h3-8H,1-2H3

InChI Key

FPGKCJSXQACZKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C([Se]C=C1C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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